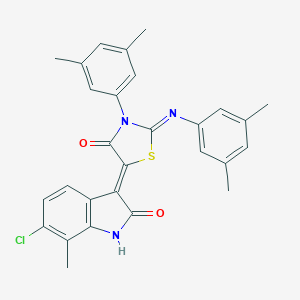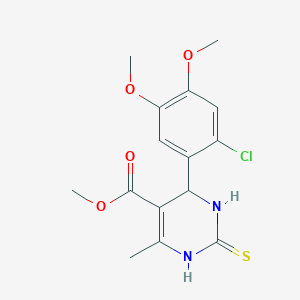![molecular formula C26H19N3O2S B308480 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B308480.png)
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the family of thiazolidin-4-one derivatives and has been studied extensively for its various biological activities.
Wirkmechanismus
The mechanism of action of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. It may also exert its effects by modulating various signaling pathways in the body.
Biochemical and physiological effects:
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its multiple biological activities make it a promising candidate for further research. However, one limitation is its complex synthesis process, which may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential as a therapeutic agent for various diseases in animal models. Additionally, research can be done to optimize its synthesis process and explore its potential for large-scale production.
Synthesemethoden
The synthesis of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process. The starting materials for the synthesis are 2-phenylindole-3-carboxaldehyde and 2-amino-4-phenylthiazole. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the intermediate product, which is then further reacted with allyl bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H19N3O2S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S/c1-2-17-28-21-16-10-9-15-20(21)22(24(28)30)23-25(31)29(19-13-7-4-8-14-19)26(32-23)27-18-11-5-3-6-12-18/h2-16H,1,17H2/b23-22-,27-26? |
InChI-Schlüssel |
BXXRDAYKUQBRGG-SHXUIJRESA-N |
Isomerische SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O |
SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4-[10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B308398.png)
![4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol](/img/structure/B308400.png)
![5-[3-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B308402.png)


![1-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308405.png)
![1-[6-(5-chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308406.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B308409.png)
![6-(5-Bromo-2-furyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308411.png)
![1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308412.png)

![10-Bromo-6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308415.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloroanilino)-1,3-thiazol-4-one](/img/structure/B308419.png)